molecular formula C15H17NO3S B497455 N-benzyl-2-methoxy-5-methylbenzenesulfonamide CAS No. 409357-19-3

N-benzyl-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B497455
CAS No.: 409357-19-3
M. Wt: 291.4g/mol
InChI Key: QJVNGMGSQULIOP-UHFFFAOYSA-N
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Description

N-benzyl-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Therapeutic Agents

Sulfonamides, including derivatives closely related to N-benzyl-2-methoxy-5-methylbenzenesulfonamide, have been synthesized and evaluated for their enzyme inhibitory activities, particularly targeting conditions such as Alzheimer’s disease. For example, a study synthesized a series of sulfonamides to evaluate their acetylcholinesterase inhibitory activity, suggesting potential therapeutic roles in managing Alzheimer's symptoms (Abbasi et al., 2018).

Crystallographic Characterization

The crystallographic characterization of sulfonamide compounds provides insights into their structural properties, which are crucial for understanding their reactivity and interactions with biological molecules. Studies have detailed the crystal structures of various N-benzyl-4-methylbenzenesulfonamides, highlighting their potential for further application in medicinal chemistry and material science (Stenfors & Ngassa, 2020).

Antimicrobial and Anticancer Activities

Research has also explored the use of sulfonamide derivatives as antimicrobial and anticancer agents. The structural versatility of these compounds allows for targeted modifications to enhance their bioactivity against specific pathogens or cancer cells. For instance, methylbenzenesulfonamide CCR5 antagonists were investigated for their potential as HIV-1 infection preventatives, indicating the broad therapeutic applications of sulfonamide derivatives (Cheng De-ju, 2015).

Photodynamic Therapy for Cancer Treatment

The development of novel compounds for photodynamic therapy (PDT) represents another significant area of research. Sulfonamide derivatives have been synthesized and characterized for their photophysical properties, showing promise as photosensitizers in PDT, a treatment modality for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Material Science

Additionally, sulfonamide compounds play a role in chemical synthesis, serving as intermediates or reagents in the preparation of various chemical entities. Their utility ranges from the synthesis of complex organic molecules to the development of materials with specific properties. For example, the electrophilic cyanation of aryl and heteroaryl bromides using sulfonamide derivatives showcases the versatility of these compounds in organic synthesis (Anbarasan, Neumann, & Beller, 2011).

Properties

IUPAC Name

N-benzyl-2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-12-8-9-14(19-2)15(10-12)20(17,18)16-11-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVNGMGSQULIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.